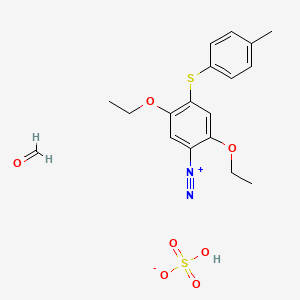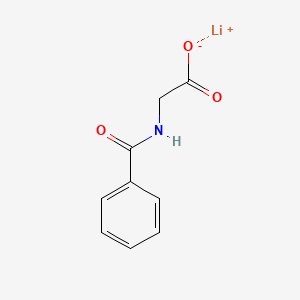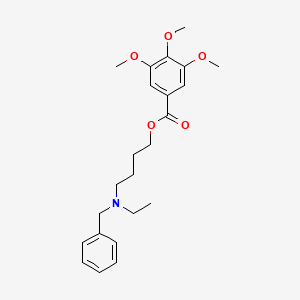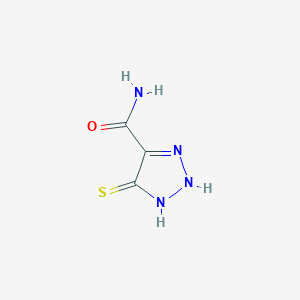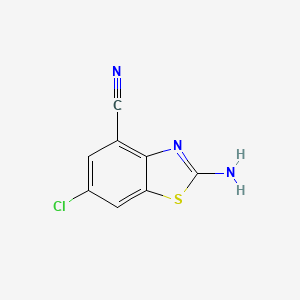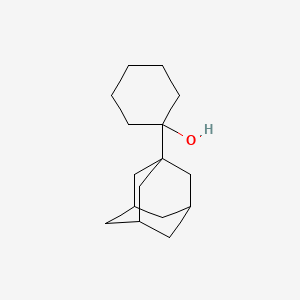
1-(1-Adamantyl)cyclohexanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(1-Adamantyl)cyclohexanol is an organic compound characterized by the presence of an adamantyl group attached to a cyclohexanol moiety The adamantyl group is a tricyclic structure known for its rigidity and stability, while cyclohexanol is a six-membered ring with a hydroxyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-(1-Adamantyl)cyclohexanol can be synthesized through a Grignard-type reaction involving 1-bromoadamantane and reactive calcium. The process involves the following steps :
- Preparation of active calcium using lithium biphenylide and calcium bromide in tetrahydrofuran (THF).
- Addition of 1-bromoadamantane to the activated calcium at -78°C.
- Subsequent addition of cyclohexanone to the reaction mixture.
- Gradual warming of the mixture to -20°C and quenching with water.
- Purification through flash-column chromatography and recrystallization from hexanes.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the synthetic route described above can be scaled up for industrial applications. The use of reactive calcium and controlled reaction conditions ensures high yield and purity of the product.
Analyse Chemischer Reaktionen
Types of Reactions: 1-(1-Adamantyl)cyclohexanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or carboxylic acids.
Reduction: The compound can be reduced to form corresponding hydrocarbons.
Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄) can be employed.
Substitution: Reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) can facilitate substitution reactions.
Major Products:
Oxidation: Formation of adamantylcyclohexanone or adamantylcyclohexanoic acid.
Reduction: Formation of adamantylcyclohexane.
Substitution: Formation of adamantylcyclohexyl halides or ethers.
Wissenschaftliche Forschungsanwendungen
1-(1-Adamantyl)cyclohexanol has diverse applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and antiviral properties.
Industry: Utilized in the development of advanced materials, including high-energy fuels and lubricants.
Wirkmechanismus
The mechanism of action of 1-(1-Adamantyl)cyclohexanol involves its interaction with molecular targets and pathways. The adamantyl group imparts rigidity and stability to the compound, enhancing its binding affinity to specific receptors or enzymes. The hydroxyl group can participate in hydrogen bonding, further stabilizing interactions with biological targets. These properties make it a valuable scaffold for drug design and development .
Vergleich Mit ähnlichen Verbindungen
1-Adamantylacetic acid: Known for its use in the synthesis of sterically hindered ketenes.
1-Adamantylamine: Utilized in the development of antiviral drugs.
1-Adamantanol: A precursor for various adamantane derivatives.
Uniqueness: 1-(1-Adamantyl)cyclohexanol is unique due to the combination of the adamantyl group’s rigidity and the cyclohexanol moiety’s versatility. This combination enhances its stability and reactivity, making it suitable for a wide range of applications in chemistry, biology, medicine, and industry.
Eigenschaften
CAS-Nummer |
84213-80-9 |
|---|---|
Molekularformel |
C16H26O |
Molekulargewicht |
234.38 g/mol |
IUPAC-Name |
1-(1-adamantyl)cyclohexan-1-ol |
InChI |
InChI=1S/C16H26O/c17-16(4-2-1-3-5-16)15-9-12-6-13(10-15)8-14(7-12)11-15/h12-14,17H,1-11H2 |
InChI-Schlüssel |
UOBODJWUBDCLBS-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC(CC1)(C23CC4CC(C2)CC(C4)C3)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![6,6'-{Octane-1,8-diylbis[azanediyl(6-phenylpyrimidin-2-yl-4-ylidene)]}di(cyclohexa-2,4-dien-1-one)](/img/structure/B13775681.png)
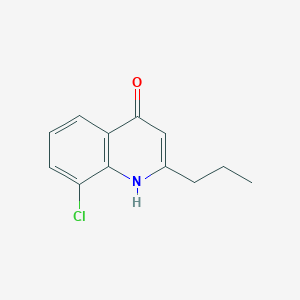
![(2S)-2-amino-N-[[(1S,2R,10S,13R)-19-hydroxy-7,18-dimethoxy-6,17,21-trimethyl-5,8-dioxo-11,21-diazapentacyclo[11.7.1.02,11.04,9.015,20]henicosa-4(9),6,15(20),16,18-pentaen-10-yl]methyl]propanamide](/img/structure/B13775703.png)
![benzyl 3-[(5S,8S)-4,7-dioxo-3,6,17-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),11,13,15-tetraen-5-yl]propanoate](/img/structure/B13775706.png)
![1-[4-(2-Methyl-2-pentenyl)phenyl]ethan-1-one](/img/structure/B13775709.png)
